The synthesis of Pro8-Oxytocin can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology.
Methods:
Technical details include optimizing conditions for peptide folding and post-translational modifications to ensure biological activity is retained .
Pro8-Oxytocin consists of nine amino acids arranged in a specific sequence: Cysteine-Tyrosine-Isoleucine-Glutamine-Asparagine-Cysteine-Proline-Leucine-Glycine amide. The presence of a disulfide bridge between the first and sixth cysteine residues contributes to its three-dimensional conformation.
Data:
The structural alteration caused by substituting proline for leucine at position eight leads to changes in receptor interaction dynamics and biological efficacy .
Pro8-Oxytocin undergoes several biochemical reactions upon interaction with its cognate receptors, primarily G protein-coupled receptors (GPCRs). The primary reactions include:
These reactions are essential for mediating physiological effects such as social bonding and reproductive behaviors .
The mechanism of action for Pro8-Oxytocin involves its interaction with OTRs located in both peripheral tissues and the central nervous system.
Process:
Data indicates that Pro8-Oxytocin exhibits greater efficacy than Leu8-Oxytocin in certain contexts, particularly within primate systems .
Pro8-Oxytocin possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for its formulation in therapeutic applications and research studies .
Pro8-Oxytocin has several scientific uses, particularly in research focused on neurobiology and endocrinology:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1